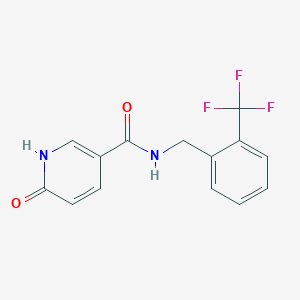

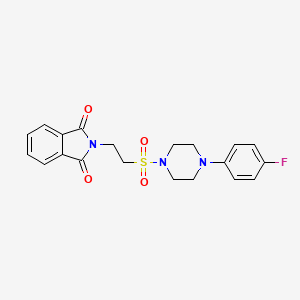

1-(1H-indol-3-yl)-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethane-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, a description of a chemical compound would include its IUPAC name, molecular formula, and structural formula. It might also include information about the compound’s discovery or synthesis.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, hybridization states, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reaction conditions and products.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

-

Biotechnological Production

- Field : Systems Microbiology and Biomanufacturing .

- Application : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery .

- Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results : This approach may lead to several potential applications ranging from homogenizing bioprocess population during indole fermentation to expanding our knowledge about the dynamics of phenotypic diversification of microbial populations .

-

Lighting Solutions

- Field : Lighting Research .

- Application : KUMUX specializes in pioneering lighting solutions that bridge the gap between science and research on lighting and real-life applications, utilizing software to optimize visual and non-visual aspects for improved human health and well-being .

- Methods : They use their expertise to create software that leverages existing lighting and control systems in buildings to simulate daylight automatically .

- Results : Continuously integrating the newest scientific research, KUMUX provides a comprehensive software suite tailored to enable players in the lighting industry to improve the impact of light on people .

-

Pharmacological Activity

- Field : Pharmacology .

- Application : Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

- Methods : Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

- Results : Many indole derivatives exhibit antitumor, antibacterial, antiviral or antifungal activities .

-

Multicomponent Reactions

- Field : Organic Chemistry .

- Application : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds .

- Methods : The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

- Results : This approach has led to promising new heterocycles with chemical and biomedical relevance .

-

Natural Colourants

- Field : Biomanufacturing .

- Application : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants .

- Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results : These derivatives have promising bioactivity with therapeutic potential to treat human diseases .

-

Bacterial Signalling

- Field : Microbiology .

- Application : Indole is a signalling molecule produced by bacteria .

- Methods : Many bacteria release diffusible chemical communication signals to sense the local environmental condition and eventually to regulate diverse physiological processes .

- Results : This approach may lead to several potential applications ranging from homogenizing bioprocess population during indole fermentation to expanding our knowledge about the dynamics of phenotypic diversification of microbial populations .

-

Quantum Internet

- Field : Quantum Physics .

- Application : Quantum entanglement, a phenomenon where two or more objects are linked so that they contain the same information even if they are far apart, is a key step towards a future quantum internet .

- Methods : Three separate research groups have demonstrated quantum entanglement over several kilometers of existing optical fibers in real urban areas .

- Results : This technology could allow information to be exchanged while encoded in quantum states, marking progress towards networks that could have revolutionary applications .

-

AI Integration in Android

- Field : Artificial Intelligence .

- Application : Generative AI is being used to help Android users be more creative and productive .

- Methods : This experience, which is integrated into Android, is getting even better at understanding the context of what’s on the user’s screen and what app they’re using .

- Results : Users will soon be able to bring up an AI overlay on top of the app they’re in to easily use the AI in more ways .

-

Synthesis of Heterocyclic Compounds

- Field : Organic Chemistry .

- Application : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds .

- Methods : The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

- Results : This approach has led to promising new heterocycles with chemical and biomedical relevance .

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.

Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, applications, or areas of study.

I hope this general information is helpful, and I apologize for not being able to provide more specific information on “1-(1H-indol-3-yl)-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethane-1,2-dione”. If you have any other questions or need information on a different topic, feel free to ask!

properties

IUPAC Name |

1-(1H-indol-3-yl)-2-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethane-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-20(17-13-23-18-6-2-1-5-16(17)18)21(26)24-11-8-15(9-12-24)14-27-19-7-3-4-10-22-19/h1-7,10,13,15,23H,8-9,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVLRNIQLLXUBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethane-1,2-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2363948.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2363949.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2363953.png)

![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2363958.png)

![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone](/img/structure/B2363960.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2363963.png)